5-(5-methylfuran-2-yl)-2-{[2-oxo-4-(phenylamino)butyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
This compound belongs to the thieno[2,3-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. The structure includes a 5-methylfuran-2-yl group at position 5, a phenyl group at position 3, and a 2-oxo-4-(phenylamino)butylsulfanyl moiety at position 2. These substituents confer unique physicochemical and pharmacological properties. Thienopyrimidinones are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory activities due to their structural resemblance to purine bases, enabling interactions with biological targets .
Properties
IUPAC Name |
2-(4-anilino-2-oxobutyl)sulfanyl-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3S2/c1-18-12-13-23(33-18)22-17-34-25-24(22)26(32)30(20-10-6-3-7-11-20)27(29-25)35-16-21(31)14-15-28-19-8-4-2-5-9-19/h2-13,17,28H,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOOJEYNOPIKHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)CCNC4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(5-methylfuran-2-yl)-2-{[2-oxo-4-(phenylamino)butyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS No. 719280-84-9) is a thienopyrimidine derivative characterized by a complex molecular structure that suggests potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.
Molecular Structure and Properties
The molecular formula of the compound is with a molecular weight of 501.62 g/mol. The structure features multiple functional groups, including a thienopyrimidine core, which is known for its diverse biological activities.
Key Structural Features
- Thieno[2,3-d]pyrimidine Core : Common in various bioactive compounds.
- Aniline Moiety : Suggests potential for hydrogen bonding and interaction with biomolecules.
- 5-Methylfuran Group : May influence the compound's lipophilicity and biological interactions.
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. A study on similar compounds showed that the presence of an amido or imino side chain at position 3 of the thienopyrimidine ring is essential for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains, demonstrating effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| 4c | 8 | E. coli |
| 4e | 16 | S. aureus |
| 4g | 32 | B. subtilis |
These findings suggest that structural modifications in thienopyrimidine derivatives can enhance their antimicrobial efficacy.
Anticancer Activity
Thienopyrimidine compounds have been investigated for their anticancer properties, particularly their ability to inhibit cell proliferation and induce apoptosis in cancer cells. A study highlighted that derivatives of thieno[2,3-d]pyrimidine demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The mechanism of action often involves the inhibition of thymidylate synthase, leading to disrupted DNA synthesis.
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 50 | Thymidylate synthase inhibition |
| HeLa | 40 | Induction of apoptosis via ROS |
The ability to induce reactive oxygen species (ROS) production was noted as a significant mechanism contributing to the cytotoxicity observed in these studies.
Other Pharmacological Activities
In addition to antimicrobial and anticancer activities, the compound may have implications in signaling pathways relevant to various diseases. For instance, research suggests potential interactions with pathways such as TNF-alpha signaling, MAPK signaling, and apoptosis modulation . These interactions could provide further insights into the therapeutic applications of this compound.
Case Studies and Research Findings
Several studies have synthesized and tested various thienopyrimidine derivatives with modifications similar to those found in the target compound. For example:
- Antimicrobial Studies : A series of N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamide derivatives were tested for antibacterial activity against multiple strains, showing significant results .
- Cytotoxicity Assessments : Compounds were evaluated for their cytotoxic effects using hemolytic assays, revealing non-toxic profiles at certain concentrations .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications: Thieno[2,3-d]Pyrimidin-4-One vs. Chromeno/Pyrido Derivatives
- Chromeno[2,3-d]pyrimidin-4-one (e.g., compound 4j ): Core Difference: Replaces the thiophene ring with a chromene (benzopyran) system. Activity: Used in amyloid detection due to fluorescence properties, unlike the target compound’s focus on enzyme or receptor modulation.
- 2,3-Dihydropyrido[2,3-d]pyrimidin-4-one (e.g., compounds XIII–XV ):
- Core Difference : Contains a partially saturated pyridine ring.
- Activity : Exhibits enhanced antimicrobial effects (MIC values < 2 µg/mL against Bacillus subtilis) due to benzothiazole/thiophene substituents.
Substituent Variations in Thieno[2,3-d]Pyrimidin-4-One Derivatives
Research Findings and Data
Physicochemical Properties
Q & A
Q. What are the established synthetic routes for this thienopyrimidine derivative?
The compound is typically synthesized via multi-step reactions involving:
- Functional group incorporation : Sulfanyl linkages are introduced using mercapto intermediates, while the phenylamino butyl side chain is added via nucleophilic substitution or coupling reactions .
- Key intermediates : Thieno[2,3-d]pyrimidin-4-one scaffolds are prepared first, followed by sequential modifications (e.g., alkylation, oxidation) to attach substituents like the 5-methylfuran-2-yl group .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is commonly used to isolate the final product .
Q. Which characterization techniques are critical for confirming its structure?
- Spectroscopy :
- 1H NMR : Assign peaks to distinguish aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.1–2.5 ppm), and thioether linkages (δ 3.8–4.2 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+) to confirm the molecular formula (e.g., C₃₀H₂₆N₄O₃S₂) .
Q. What structural features govern its biological activity?
- Core scaffold : The thieno[2,3-d]pyrimidin-4-one ring provides a planar structure for target binding .
- Substituent roles :
- The 5-methylfuran-2-yl group enhances lipophilicity and metabolic stability .
- The phenylamino butyl side chain may facilitate hydrogen bonding with biological targets .
Advanced Research Questions
Q. How can synthetic yield be optimized for scale-up studies?
- Reaction conditions :
- Use anhydrous solvents (e.g., DMF or THF) to minimize side reactions .
- Optimize temperature (e.g., 80–100°C for cyclization steps) to balance reaction rate and byproduct formation .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for aryl substitutions .
- Example yield data :
| Step | Intermediate | Yield (%) |
|---|---|---|
| 1 | Thienopyrimidine core | 72–83% |
| 2 | Sulfanyl linkage | 70–85% |
| 3 | Final product | 65–75% |
| Adapted from multi-step synthesis protocols . |
Q. How to resolve contradictions in spectral data during structural elucidation?
- Comparative analysis :
- Overlay experimental 1H NMR data with simulated spectra (e.g., using ChemDraw) to identify discrepancies in peak splitting or integration .
- Use 2D NMR (COSY, HSQC) to confirm connectivity of ambiguous protons .
- Replication : Repeat synthesis with isotopic labeling (e.g., 13C) to trace carbon environments in complex regions .
Q. What computational methods predict structure-activity relationships (SAR)?
- Docking studies : Model interactions between the compound and target proteins (e.g., kinases) using software like AutoDock Vina. Focus on the sulfanyl and phenylamino groups’ roles in binding .
- QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with observed bioactivity (e.g., IC₅₀ values) .
Q. How does the compound’s stability vary under physiological conditions?
- pH stability : Perform accelerated degradation studies in buffers (pH 1–9) at 37°C. Monitor via HPLC to identify hydrolysis-prone regions (e.g., the 2-oxobutyl group) .
- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures (>200°C), guiding storage conditions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
